molecular formula C7H8BrN3O B12121814 2-Amino-5-bromobenzohydrazide

2-Amino-5-bromobenzohydrazide

Cat. No.: B12121814
M. Wt: 230.06 g/mol
InChI Key: VYYTZOLUCLLAGO-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzohydrazide is a benzohydrazide derivative of 5-bromoanthranilic acid . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular structure, incorporating both a bromo substituent and a reactive hydrazide functional group, makes it a valuable precursor for constructing diverse nitrogen- and sulfur-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles . Researchers utilize this reagent to develop novel compounds for biological screening. Studies on structurally similar benzothiazole-hydrazide derivatives have demonstrated measurable antifungal activities against strains such as Candida glabrata and Aspergillus niger . Furthermore, the hydrazide functional group is known to be present in a wide range of biologically active molecules, contributing to properties such as antimicrobial, anticancer, and enzyme inhibitory effects . Molecules containing this functional group have been investigated for their potential to interact with multiple biological targets, as suggested by molecular docking studies . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-5-bromobenzohydrazide

InChI

InChI=1S/C7H8BrN3O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,9-10H2,(H,11,12)

InChI Key

VYYTZOLUCLLAGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 5 Bromobenzohydrazide and Its Analogues

Established Synthetic Routes

The preparation of 2-amino-5-bromobenzohydrazide and its analogues relies on well-documented chemical transformations. These methods provide reliable pathways to access this important building block.

A primary and frequently cited method for the synthesis of this compound involves the reaction of 5-bromoisatoic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.netpreprints.org This reaction is a standard procedure for forming the hydrazide moiety. mdpi.com The process entails the ring-opening of the isatoic anhydride by the nucleophilic hydrazine, leading to the formation of the desired 2-aminobenzohydrazide derivative. This established route is often used as a standard procedure in multi-step syntheses. mdpi.comresearchgate.net

Alternative synthetic strategies have been developed to produce this compound analogues. One such method involves a 1,1'-Carbonyldiimidazole (CDI)-assisted coupling reaction. nih.gov This procedure couples a substituted anthranilic acid with a hydrazide in a solvent like tetrahydrofuran (B95107) (THF). The reaction may require extended stirring at room temperature followed by heating to ensure completion. nih.gov

Another approach starts from a substituted benzaldehyde, such as 2-amino-3,5-dibromobenzaldehyde, which is then reacted with hydrazine hydrate in ethanol (B145695) under reflux conditions to yield the corresponding carbohydrazide. For the synthesis of various benzohydrazides, a common route is the reaction of the corresponding methyl ester with an excess of hydrazine hydrate under reflux. nih.gov The methyl esters themselves are typically prepared from the corresponding carboxylic acids via Fischer esterification or from acyl chlorides. nih.gov

The following table summarizes various synthetic protocols for this compound and its analogues.

MethodStarting MaterialsReagents & SolventsKey ConditionsProductRef
Anhydride Ring-Opening 5-Bromoisatoic AnhydrideHydrazine HydrateLiterature ProcedureThis compound mdpi.com, researchgate.net
CDI-Assisted Coupling 5-Bromoanthranilic acid, Benzoyl hydrazideCDI, THF, Et3NStir overnight at r.t., then heat at 55 °C2-Amino-N′-benzoyl-5-bromobenzohydrazide nih.gov, mdpi.com
From Aldehyde 2-Amino-3,5-dibromobenzaldehydeHydrazine Hydrate, EthanolReflux for 4-8 hours2-Amino-3,5-dibromobenzene-1-carbohydrazide
From Ester Methyl 2-aminobenzoate (B8764639) derivativesHydrazine HydrateRefluxCorresponding benzohydrazides nih.gov

Precursor Chemistry and Starting Materials

The selection of appropriate starting materials is crucial for the successful synthesis of this compound. Brominated benzoic acid derivatives are the most common precursors.

Brominated derivatives of benzoic acid or its related structures are the foundational precursors for synthesizing this compound. The most direct precursor is 5-bromoisatoic anhydride, which is itself derived from 2-amino-5-bromobenzoic acid. mdpi.comorgsyn.org The synthesis of related analogues can also start from other substituted anthranilic acids, such as 5-bromoanthranilic acid or 3,5-dibromoanthranilic acid. nih.gov The synthesis of a related precursor, 2-amino-3,5-dibromobenzaldehyde, begins with materials like methyl 2-aminobenzoate or o-nitrobenzaldehyde, which undergo bromination.

Hydrazine hydrate is a critical reagent in the synthesis of hydrazides. It functions as a potent nucleophile, attacking the electrophilic carbonyl carbon of precursors like esters, acyl chlorides, or anhydrides. mdpi.comnih.govbiointerfaceresearch.com In the case of 5-bromoisatoic anhydride, hydrazine hydrate attacks the carbonyl group, leading to the opening of the heterocyclic ring and the formation of the hydrazide functional group (-CONHNH2). mdpi.comresearchgate.net Similarly, when reacting with esters, hydrazine hydrate displaces the alkoxy group to form the stable hydrazide. nih.gov This reaction is fundamental to creating the hydrazide moiety that is characteristic of this compound and its analogues.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions such as solvent, temperature, and reagent stoichiometry is essential for maximizing the yield and purity of the final product.

In the synthesis of a di-substituted derivative from this compound, the reaction was conducted in dry THF at room temperature for 18 hours. mdpi.com Attempts to optimize the reaction conditions in this specific case did not result in a better yield or a more economical use of reagents. mdpi.com

For the synthesis of analogues via CDI-assisted coupling, the reaction is initially stirred at 0°C for one hour and then for two hours at room temperature, followed by an overnight stirring after the addition of the hydrazide. nih.gov The temperature is then raised to 55°C. nih.gov The yield for 2-Amino-N′-benzoyl-5-bromobenzohydrazide using a related method was reported as 45%. nih.govmdpi.com

In the synthesis of benzohydrazides from activated amides, optimization studies found that using water as the solvent at 25°C for as little as 5 minutes could produce yields as high as 92%. thieme-connect.com Decreasing the amount of hydrazine monohydrate from 2.0 equivalents to 1.5 equivalents led to a reduction in yield to 85%. thieme-connect.com The following table details reaction conditions from various synthetic methods.

ProductStarting MaterialsSolventTemperatureTimeYieldRef
5-methyl-3,8-di-(2-amino-4-bromophenyl)-...This compound, methylphosphonyl dichlorideDry THFRoom Temperature18 h + 18 hN/A mdpi.com
2-Amino-N′-benzoyl-5-bromobenzohydrazide5-Bromoanthranilic acid, Trichloromethyl-cyanide, Benzoyl hydrazideToluene, Et3NRoom Temperature1.5 h + 2 h45% nih.gov, mdpi.com
Benzohydrazide (B10538)Benzoylpyrrolidin-2-oneWater25 °C5 min92% thieme-connect.com
N'-benzoyl-4-bromobenzohydrazide4-Bromobenzoyl chloride, BenzhydrazideChloroformRoom Temperature4 h79% mdpi.com

Chemical Transformations and the Synthesis of Novel Derivatives from 2 Amino 5 Bromobenzohydrazide

Condensation Reactions

Condensation reactions are a cornerstone of the chemical derivatization of 2-Amino-5-bromobenzohydrazide, leading to the formation of complex cyclic and acyclic structures.

Formation of Spirocyclic Phosphorus Heterocycles

A notable transformation of this compound is its condensation to form spirocyclic phosphorus heterocycles. The reaction of two equivalents of this compound with one equivalent of methylphosphonyl dichloride in the presence of triethylamine (B128534) as a base yields 5-methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ⁵-phosphaspiro[4.4]nona-2,7-diene. mdpi.comresearchgate.net This reaction proceeds in dry tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com Interestingly, only the hydrazide functional group participates in the condensation, while the primary aromatic amine group remains unreacted, offering a site for further molecular modifications. mdpi.com

The synthesis involves a stepwise addition of reagents. Initially, one equivalent of methylphosphonyl dichloride and three equivalents of triethylamine are added to the solution of this compound and stirred for 18 hours. To drive the reaction to completion, a further equivalent of methylphosphonyl dichloride and three more equivalents of triethylamine are subsequently added. mdpi.com This process highlights the reactivity of the hydrazide moiety towards phosphorus electrophiles, leading to the formation of a complex spirocyclic system.

Table 1: Synthesis of Spirocyclic Phosphorus Heterocycle

Reactants Reagents Product

Synthesis of Imine and Hydrazone Derivatives

The hydrazide group of this compound readily undergoes condensation with various carbonyl compounds, such as aldehydes and ketones, to form imine and hydrazone derivatives. mdpi.combiointerfaceresearch.com These reactions are typically carried out in a suitable solvent like ethanol (B145695) or dioxane, often with a catalytic amount of acid or base. mdpi.comfarmaceut.org For instance, the reaction with substituted aldehydes can lead to the formation of N'-benzylidene-2-amino-5-bromobenzohydrazide derivatives. farmaceut.org These hydrazone derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems and have been explored for their biological activities. biointerfaceresearch.com

The formation of hydrazones is a versatile method for introducing a wide range of substituents into the final molecule, depending on the structure of the starting aldehyde or ketone. This modularity allows for the creation of libraries of compounds for screening purposes. nih.gov

Cyclization to Form 1,3,4-Oxadiazoles

This compound serves as a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocycles with diverse applications. nih.govnih.gov A common method involves the cyclization of the benzohydrazide (B10538) with various reagents.

One established route is the reaction with carbon disulfide in an alkaline medium, such as potassium hydroxide (B78521) in ethanol. mdpi.com This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and subsequent elimination to afford the 5-substituted-1,3,4-oxadiazole-2-thiol. The presence of the electron-withdrawing bromine atom on the phenyl ring can facilitate this cyclization.

Another versatile method is the condensation of this compound with carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govnih.gov This one-pot synthesis is efficient and leads to the formation of 2-aryl-5-(2-amino-5-bromophenyl)-1,3,4-oxadiazoles. The reaction can be performed using POCl₃ as both the reagent and the solvent. nih.gov

Furthermore, oxidative cyclization of N'-acylhydrazones, derived from this compound, can also yield 1,3,4-oxadiazoles. researchgate.net This approach offers an alternative pathway to these important heterocyclic scaffolds.

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

Reagent Product Type
Carbon disulfide/KOH 5-(2-Amino-5-bromophenyl)-1,3,4-oxadiazole-2-thiol

Other Heterocyclic Annulation Reactions

Beyond the formation of oxadiazoles, this compound is a valuable building block for the synthesis of other heterocyclic systems through annulation reactions. These reactions often involve the participation of both the hydrazide and the amino functionalities.

For instance, it can be utilized in the synthesis of triazole derivatives. The reaction of the corresponding ethyl this compound with formamide (B127407) and potassium hydroxide can lead to the formation of 4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline. rjpn.org This transformation involves the cyclization of the hydrazide moiety to form the triazole ring. The resulting amino-substituted triazole can be further derivatized, for example, by condensation with aldehydes to form Schiff bases. rjpn.org

Additionally, the versatile reactivity of the hydrazide and amino groups allows for their participation in cyclocondensation reactions to form other heterocyclic rings like pyrazoles. mdpi.comnih.govresearchgate.net The specific reaction conditions and the choice of co-reactants determine the final heterocyclic scaffold produced.

Functional Group Reactivity and Derivatization Strategies

The presence of distinct reactive sites in this compound allows for selective chemical modifications, enabling the synthesis of a wide array of derivatives.

Transformations at the Primary Amine Group

The primary amine group on the aromatic ring of this compound provides a handle for various functional group transformations. While the hydrazide group is often more nucleophilic and reactive in condensation reactions, the amino group can be selectively targeted under specific conditions.

This amine functionality can undergo typical reactions of aromatic amines, such as diazotization followed by coupling reactions, or acylation to form amides. These transformations allow for the introduction of a wide variety of functional groups at this position, further expanding the chemical diversity of the resulting molecules. The selective reactivity of the hydrazide over the amine group in certain reactions, such as the formation of spirocyclic phosphorus heterocycles, underscores the nuanced reactivity of this molecule and allows for orthogonal derivatization strategies. mdpi.com

Reactions Involving the Hydrazide Moiety

The hydrazide functional group in this compound is a versatile platform for a variety of chemical transformations, primarily involving reactions with carbonyl compounds and subsequent cyclizations to form diverse heterocyclic systems. These reactions are fundamental in the synthesis of novel derivatives with potential applications in medicinal chemistry and material science.

One of the most common transformations is the condensation with aldehydes and ketones. This reaction typically proceeds by nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon, followed by dehydration to form a hydrazone intermediate. These hydrazones can then undergo intramolecular cyclization to yield stable heterocyclic rings. For instance, reaction with various aryl aldehydes can lead to the formation of N'-aroyl(het)arylhydrazides. nih.gov

A significant application of the hydrazide moiety is in the synthesis of 1,3,4-oxadiazoles. mdpi.comresearchgate.netorganic-chemistry.orgdvpublication.com This can be achieved through several methods, including the dehydrative cyclization of N,N'-diacylhydrazines, which can be formed from the initial benzohydrazide. nih.gov For example, treatment of this compound with an appropriate carboxylic acid or its derivative, followed by a cyclizing agent such as phosphorus oxychloride or polyphosphoric acid, can yield 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.comnih.gov Microwave-assisted synthesis has also been reported as an efficient method for this transformation. mdpi.com

Furthermore, the hydrazide moiety can participate in reactions with other electrophiles. For example, condensation with methylphosphonyl dichloride in the presence of a base like triethylamine leads to the formation of a unique spirocyclic phosphoheterocycle, 5-methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene. mdpi.comsemanticscholar.org In this reaction, two molecules of the benzohydrazide condense with one molecule of the phosphorus reagent. mdpi.comsemanticscholar.org

The amino group on the phenyl ring, in conjunction with the hydrazide, allows for the synthesis of quinazolinones. nih.gov For example, reaction with isatoic anhydride (B1165640) can lead to the formation of 2-amino-N'-(2-aminobenzoyl)benzohydrazides, which are precursors to quinazolinone derivatives. rsc.org

Table 1: Selected Reactions Involving the Hydrazide Moiety of this compound
Reactant(s)Reaction ConditionsProduct TypeReference
Aryl aldehydesCondensation, various solventsN'-Aroyl(het)arylhydrazides nih.gov
Carboxylic acids/derivatives, Phosphorus oxychloride/Polyphosphoric acidDehydrative cyclization2,5-Disubstituted 1,3,4-oxadiazoles mdpi.comnih.gov
Methylphosphonyl dichloride, TriethylamineCondensation in dry THF5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene mdpi.comsemanticscholar.org
Isatoic anhydride, Hydrazine (B178648) monohydrateReflux in 1,4-dioxane2-amino-N'-(2-amino-5-bromobenzoyl)-5-bromobenzohydrazide rsc.org

Modifications at the Bromine Substitution Site

The bromine atom at the 5-position of the this compound ring serves as a valuable handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been extensively utilized for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgsigmaaldrich.comuwindsor.ca

One of the most prominent modifications is the Suzuki cross-coupling reaction. nih.govmdpi.com This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic acid pinacol (B44631) ester, in the presence of a palladium catalyst and a base. This methodology has been successfully employed to synthesize a range of biaryl and heterobiaryl derivatives. For instance, coupling with boronic acid pinacol esters of other heterocyclic systems, like 2,5-diphenyl-1,3,4-oxadiazole, can generate highly conjugated molecular architectures. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.govmdpi.com

The Sonogashira coupling is another powerful palladium-catalyzed reaction for modifying the bromine substitution site. scirp.org This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. This method provides a direct route to arylalkynyl derivatives, which are important intermediates in organic synthesis.

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds at the bromine-substituted position. beilstein-journals.orgnih.gov This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide range of amines, including primary and secondary amines, as well as amides and amino acid esters. beilstein-journals.org The choice of phosphine (B1218219) ligand is critical for the success of these transformations, with bulky, electron-rich ligands often providing the best results. beilstein-journals.orgnih.gov

Table 2: Palladium-Catalyzed Modifications at the Bromine Site of this compound Derivatives
Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki CouplingOrganoboron compounds (e.g., boronic acids, pinacol esters)Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., Na2CO3)Biaryl/Heterobiaryl derivatives nih.govmdpi.com
Sonogashira CouplingTerminal alkynesPd catalyst, Cu(I) co-catalyst, baseArylalkynyl derivatives scirp.org
Buchwald-Hartwig AminationAmines, amides, amino acid estersPd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., Xantphos), base (e.g., Cs2CO3)N-Aryl derivatives beilstein-journals.orgnih.gov

Development of Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.comorganic-chemistry.org These reactions are highly atom-economical and efficient, making them attractive for the rapid generation of chemical libraries for drug discovery and other applications. beilstein-journals.orgnih.gov this compound, with its multiple reactive sites, is a suitable candidate for the design of novel MCRs.

While specific MCRs directly employing this compound are not extensively documented in the provided search results, the principles of MCRs can be applied to its derivatives. For example, a derivative of this compound could be envisioned to participate in a Ugi or Passerini reaction. organic-chemistry.orgnih.gov In a hypothetical Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid (or a derivative like the hydrazide) would combine to form a complex α-acylamino amide derivative.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Amino 5 Bromobenzohydrazide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 2-amino-5-bromobenzohydrazide structure can be determined.

In the ¹H NMR spectrum of this compound, the protons associated with the amine (NH₂), hydrazide (NH), and the aromatic ring exhibit characteristic signals. For instance, in a derivative, 2-amino-N'-(2-amino-5-bromobenzoyl)-5-bromobenzohydrazide, a singlet observed at δ 10.23 ppm in DMSO-d₆ is attributed to the NH protons of the hydrazide linkage. rsc.org

The protons of the NH₂ and NH groups typically appear as broad singlets. For a series of related 2-amino-N′-aroyl(het)arylhydrazides, the two NH protons were observed as broad singlets between δ 10.11 and 10.88 ppm, while the NH₂ protons resonated as a broad singlet in the range of δ 6.42 to 6.87 ppm. nih.gov The aromatic protons on the substituted benzene (B151609) ring show distinct splitting patterns (doublets and doublet of doublets) based on their position relative to the bromine and amino substituents. For a spiro-derivative formed from two molecules of this compound, the aromatic protons were observed at δ 7.66 (d), 7.22 (dd), and 6.57 (d) ppm in CDCl₃. mdpi.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

Compound/Derivative Solvent Chemical Shift (δ ppm) and Assignment
2-amino-N'-(2-amino-5-bromobenzoyl)-5-bromobenzohydrazide DMSO-d₆ 10.23 (s, 2H, NH) rsc.org
2-Amino-N′-benzoyl-5-bromobenzohydrazide DMSO-d₆ 10.43 (s, 1H, NH), 10.31 (brs, 1H, NH) nih.gov

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 'brs' denotes broad singlet. Data is representative of derivatives as data for the parent compound is limited in available sources.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the hydrazide group is a key diagnostic signal, typically appearing significantly downfield. For a spiro-derivative, the carbon atom of the C=N bond within the heterocyclic ring, which originates from the carbonyl carbon, was observed at δ 155.0 ppm. mdpi.com Aromatic carbons resonate in the typical region of approximately δ 110-150 ppm. In the same spiro compound, aromatic carbon signals were detected at δ 144.8, 133.1, 129.9, 117.4, 111.7, and 107.8 ppm. mdpi.com For related benzohydrazide (B10538) derivatives, the carbonyl carbon signal is consistently found in the δ 160-170 ppm range. mdpi.com

Table 2: Representative ¹³C NMR Data for a this compound Derivative

Compound/Derivative Solvent Chemical Shift (δ ppm) and Assignment
5-Methyl-3,8-di-(2-amino-4-bromophenyl)-...-phosphaspiro[4.4]nona-2,7-diene CDCl₃ 155.0 (C=N), 144.8, 133.1, 129.9, 117.4, 111.7, 107.8 (Aromatic C) mdpi.com

While specific examples of advanced NMR studies (like NOESY, COSY, HMBC, HMQC) exclusively on this compound are not prevalent in the searched literature, these techniques are crucial for complex derivatives. For instance, in the structural elucidation of a complex phosphaspiro[4.4]nona-2,7-diene synthesized from this compound, ³¹P-NMR was essential. mdpi.comsemanticscholar.org The phosphorus signal appeared at -34.45 ppm and showed coupling to both the NH protons and the methyl protons, confirming the spirocyclic structure formed through the hydrazide moiety. mdpi.com Such techniques would be vital for determining the three-dimensional structure and preferred conformations of more complex molecules derived from the parent hydrazide.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound and its derivatives, the IR spectrum is dominated by absorptions from the amine (NH₂), amide/hydrazide (C=O and N-H), and aromatic (C-H and C=C) groups. nih.govutdallas.edu The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) of the hydrazide typically appear as distinct bands in the 3100-3500 cm⁻¹ region. utdallas.edu Primary amines usually show two bands (antisymmetric and symmetric stretching), while secondary amines show one. utdallas.edu

The carbonyl (C=O) stretching vibration is a strong, sharp band found in the range of 1630-1690 cm⁻¹. nih.govmdpi.com For 2-amino-N′-benzoyl-5-bromobenzohydrazide, characteristic IR bands were observed at 3411 and 3282 cm⁻¹ (N-H stretching) and 1673 and 1644 cm⁻¹ (C=O stretching). nih.govmdpi.com The aromatic ring gives rise to C=C stretching vibrations between 1400-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. vscht.cz

A detailed analysis allows for the assignment of specific bands to particular vibrational modes.

Table 3: Typical IR Absorption Frequencies for this compound Systems

Wavenumber (cm⁻¹) Intensity Assignment
3486 - 3200 Medium - Strong N-H stretching (NH₂ and NH groups) nih.govmdpi.com
3100 - 3000 Weak - Medium Aromatic C-H stretching vscht.cz
1684 - 1630 Strong C=O stretching (Amide I band) nih.govmdpi.com
1614 - 1590 Medium N-H bending (scissoring) and C=C aromatic ring stretching mdpi.comvscht.cz
1550 - 1510 Medium C=C aromatic ring stretching scispace.com

The precise positions of these bands provide structural clues. For example, hydrogen bonding can cause the N-H and C=O stretching frequencies to shift to lower wavenumbers and broaden. irdg.org The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can help confirm the substitution pattern on the benzene ring. vscht.cz

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (C₇H₈BrN₃O), the expected molecular weight is approximately 230.98 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. dvpublication.com

In HRMS analysis using electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. For a spiro-derivative formed from two units of this compound, the calculated m/z for [M+H]⁺ was confirmed by the experimental HRMS data, validating the proposed structure which contains two bromine atoms. mdpi.com Similarly, for various 2-amino-N'-aroylbenzohydrazide derivatives, HRMS (ESI) was used to confirm the calculated molecular formulas by matching the found m/z values for the [M+H]⁺ ions. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For derivatives of this compound, the UV-Vis spectra are characterized by specific absorption bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals.

Research on N'-aroyl derivatives of this compound (referred to as 5-Br-AA) has shown that these compounds typically exhibit a broad absorption shoulder with a high molar absorptivity (ε) in the range of 300 to 400 nm. nih.gov This absorption is generally attributed to π → π* transitions within the aromatic ring and the hydrazide moiety. The presence of the amino (-NH2) and bromo (-Br) substituents on the benzene ring, as well as the carbonyl group of the hydrazide, influences the energy of these transitions.

The electronic transitions in such molecules are often complex and can involve charge transfer character. For instance, in related benzohydrazone structures, the absorption bands are assigned to transitions with significant contributions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com The specific wavelengths and intensities of these absorptions are sensitive to the solvent environment and the nature of any substituents on the aroyl group. nih.govmdpi.com For example, the introduction of further conjugation or strong electron-withdrawing or -donating groups can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on its close derivatives, such as other bromobenzohydrazides and their corresponding hydrazones, provide a robust framework for understanding its likely solid-state structure. researchgate.netasianpubs.orgiucr.org X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, yielding invaluable data on bond lengths, angles, and intermolecular forces. researchgate.netasianpubs.orgiucr.org

In the crystal structures of related benzohydrazide derivatives, the bond lengths and angles conform to expected values for sp2 and sp3 hybridized atoms. researchgate.netiucr.org For instance, in (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the C=O double bond of the hydrazide group has a typical length of approximately 1.222 Å, while the C-N and N-N single bonds of the hydrazide backbone are around 1.354 Å and 1.379 Å, respectively. iucr.org The C-Br bond length is consistently found to be in the range of 1.89-1.90 Å. iucr.org

Table 1: Typical Bond Lengths in Bromobenzohydrazide Derivatives researchgate.netiucr.org This table presents representative data from closely related structures, as a specific crystal structure for this compound is not available.

Bond Typical Length (Å)
C=O 1.22 - 1.24
C-N (amide) 1.33 - 1.35
N-N 1.37 - 1.39
C-Br 1.89 - 1.91
C-C (arom.) 1.37 - 1.40

Table 2: Typical Bond Angles in Bromobenzohydrazide Derivatives researchgate.netiucr.org This table presents representative data from closely related structures, as a specific crystal structure for this compound is not available.

Angle Typical Value (°)
O=C-N 121 - 123
C-N-N 117 - 122
C-C-Br 119 - 121
C-C-C (arom.) 118 - 121

The solid-state packing of benzohydrazide derivatives is dominated by a network of intermolecular interactions, with hydrogen bonding playing a preeminent role. researchgate.netasianpubs.orgiucr.org The hydrazide moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). The amino group in this compound introduces additional N-H donors, further increasing the potential for extensive hydrogen bonding.

In the crystal structures of related compounds, N-H···O hydrogen bonds are ubiquitous, often linking molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netiucr.org For instance, in (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, molecules are linked into chains by N—H⋯O hydrogen bonds. iucr.org In other structures, water molecules can be incorporated into the lattice, mediating further hydrogen bonding between the hydrazide molecules. asianpubs.org

In addition to strong hydrogen bonds, weaker interactions such as C-H···O, C-H···π, and π-π stacking interactions are also crucial in stabilizing the crystal packing. The presence of the bromine atom can also lead to Br···H or Br···O/N halogen bonding interactions, which are increasingly recognized for their role in directing crystal packing. iucr.org A Hirshfeld surface analysis of (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide revealed that H···H (27.7%), C···H (33.2%), O···H (13.6%), and Br···H (14.2%) contacts are the most significant contributors to the crystal packing. iucr.org These varied intermolecular forces collectively determine the supramolecular architecture and, consequently, the macroscopic properties of the crystalline material.

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Bromobenzohydrazide and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT studies on benzohydrazide (B10538) derivatives have been conducted to predict their molecular geometry, electronic characteristics, and spectroscopic properties. researchgate.netdntb.gov.ua Calculations are often performed using specific functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with basis sets like 6-311++G(d,p) to ensure accuracy. researchgate.net

The first step in most computational studies is geometry optimization, which locates the minimum energy structure of a molecule. For complex molecules with rotatable bonds, a Potential Energy Surface (PES) scan is often performed to identify the most stable conformer. openaccesspub.org This process involves systematically changing specific dihedral angles and calculating the energy at each step to find the global minimum. openaccesspub.org

DFT calculations provide optimized geometrical parameters (bond lengths and angles) that are typically in good agreement with experimental data from X-ray crystallography. researchgate.net For derivatives of bromobenzohydrazide, studies show that the calculated bond lengths and angles correlate well with experimental findings. researchgate.net In a related molecule, (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide, the optimized structure was calculated using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The analysis of similar structures reveals that intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing the molecular conformation. nih.gov

Below is a representative table of calculated geometrical parameters for a benzohydrazide derivative, illustrating the type of data obtained from DFT optimization.

ParameterBondBond Length (Å)ParameterBond AngleBond Angle (°)
Bond Lengths C=O1.234Bond Angles O-C-N122.5
C-N (amide)1.345C-N-N118.9
N-N1.401C-C-C (ring)119.5 - 120.8
C-Br1.905C-C-Br119.2
C-NH21.378C-C-NH2121.3
Note: This data is illustrative and based on typical values for related benzohydrazide structures.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. mdpi.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iucr.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the feasibility of intramolecular charge transfer (ICT). mdpi.combhu.ac.in

A small energy gap suggests that the molecule is more reactive, less stable, and more polarizable, indicating a higher potential for ICT from the donor to the acceptor moiety. nih.gov In studies of related bromobenzohydrazide derivatives, the HOMO is typically localized on the amino-substituted benzene (B151609) ring, while the LUMO is distributed over the hydrazide portion and the adjacent ring. dntb.gov.uaiucr.org This distribution facilitates the charge transfer that is essential for various chemical and physical properties.

The HOMO and LUMO energies for derivatives of 3-bromobenzohydrazide have been calculated using the M06/6-311G(d,p) functional. dntb.gov.uascribd.com

Table 1: FMO Parameters of Bromobenzohydrazide Derivatives (eV)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Triazole Derivative of 3-bromobenzohydrazide (7a)-7.319-1.6825.637 dntb.gov.uascribd.com
Triazole Derivative of 3-bromobenzohydrazide (7b)-7.251-1.6365.615 dntb.gov.uascribd.com
Triazole Derivative of 3-bromobenzohydrazide (7c)-6.761-2.1434.618 dntb.gov.uascribd.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. bhu.ac.in The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative potential (shown in red) are associated with high electron density and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (blue) indicate electron-deficient areas, which are prone to nucleophilic attack, commonly found around hydrogen atoms. bhu.ac.in

For 2-Amino-5-bromobenzohydrazide, the MEP surface is expected to show a significant negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide and amino groups, making them primary sites for electrophilic interaction. The hydrogen atoms of the amino and hydrazide groups, as well as those on the aromatic ring, would exhibit positive potential. dntb.gov.uaresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. mdpi.com These descriptors provide a theoretical framework for predicting chemical behavior. researchgate.net

Global reactivity descriptors are derived from the HOMO and LUMO energies through Koopmans' theorem. mdpi.com These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ = -(I + A) / 2

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

A high value of chemical hardness indicates low reactivity, whereas a high value of chemical softness suggests high reactivity. mdpi.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com DFT studies on various hydrazide derivatives have utilized these descriptors to understand their stability and reactivity. researchgate.netopenaccesspub.orgtandfonline.com

Table 2: Global Reactivity Descriptors for a Bromobenzohydrazide Derivative
ParameterDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO6.761
Electron Affinity (A)-ELUMO2.143
Electronegativity (χ)(I+A)/24.452
Chemical Potential (μ)-4.452
Global Hardness (η)(I-A)/22.309
Global Softness (S)1/(2η)0.216
Electrophilicity Index (ω)μ²/(2η)4.291

Note: Values calculated using FMO data for compound 7c from Table 1 for illustrative purposes.

Theoretical Studies on Non-linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer are of great interest for their non-linear optical (NLO) properties. mdpi.comresearchgate.net These materials can alter the phase, frequency, or amplitude of incident light, making them suitable for applications in optoelectronics and telecommunications. dntb.gov.uaresearchgate.net

Theoretical calculations using DFT are a reliable method to predict the NLO response of a molecule. The key parameters are the linear polarizability (α) and the first-order hyperpolarizability (β), which quantify the molecular response to an external electric field. dntb.gov.uadntb.gov.ua A large β value is indicative of a strong NLO response. For comparison, NLO properties are often benchmarked against those of a standard material like urea. researchgate.netopenaccesspub.org

Computational studies on derivatives of 3-bromobenzohydrazide and 4-bromobenzohydrazide (B182510) have shown that these molecules possess significant NLO properties. researchgate.netdntb.gov.ua The presence of electron-donating (e.g., -NH₂) and electron-withdrawing (e.g., -C=O) groups connected by a π-system enhances the charge transfer and, consequently, the hyperpolarizability. dntb.gov.ua Calculations for these systems are often performed with specialized long-range corrected functionals like CAM-B3LYP, LC-BLYP, or ωB97XD to obtain more accurate NLO values. mdpi.com

Table 3: Calculated NLO Properties of a Bromobenzohydrazide Derivative
ParameterValue (esu)
Linear Polarizability ⟨α⟩4.195 x 10-23
First Hyperpolarizability (βtot)6.317 x 10-30
Second Hyperpolarizability ⟨γ⟩4.314 x 10-35

Note: Data is for a triazole derivative of 3-bromobenzohydrazide (compound 7c) and is cited from reference dntb.gov.ua.

Coordination Chemistry and Metal Complexation of 2 Amino 5 Bromobenzohydrazide Derived Ligands

Design and Synthesis of Ligands Incorporating the 2-Amino-5-bromobenzohydrazide Scaffold

The foundational step in developing novel metal complexes is the strategic design and synthesis of organic ligands. The this compound molecule is particularly amenable to modification, allowing for the creation of polydentate ligands that can form stable chelate rings with metal centers.

Aroylhydrazones and Schiff bases derived from this compound are synthesized through a straightforward condensation reaction. This process typically involves refluxing the hydrazide with a suitable aldehyde or ketone in a solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid. researchgate.netrasayanjournal.co.in The general reaction scheme involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine (–C=N–) linkage. science.govnih.gov

The resulting ligands are typically crystalline solids and can be purified by recrystallization. rasayanjournal.co.in The structure of these newly synthesized ligands is commonly confirmed using various spectroscopic techniques, including FT-IR, ¹H NMR, and mass spectrometry, along with elemental analysis. nih.govresearchgate.net The presence of the azomethine group, amide group, and amino group provides multiple coordination sites, making these ligands excellent chelating agents for a wide array of metal ions. science.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesized aroylhydrazone and Schiff base ligands readily react with transition metal salts to form stable coordination complexes. The synthesis is generally achieved by mixing a solution of the ligand with a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent, followed by refluxing the mixture. rasayanjournal.co.inmdpi.com The resulting metal complexes often precipitate from the solution and can be isolated by filtration, washed, and dried. researchgate.netresearchgate.net

Characterization of these complexes involves a suite of analytical and spectroscopic methods to determine their structure and properties. These techniques include elemental analysis, molar conductance measurements, magnetic susceptibility, FT-IR, UV-Visible spectroscopy, and sometimes X-ray diffraction for definitive structural elucidation. mdpi.comekb.egredalyc.org

Ligands derived from hydrazides are known to form stable complexes with first-row transition metals. chemijournal.comrsc.org The coordination typically occurs through the azomethine nitrogen, the carbonyl oxygen of the amide group, and potentially the amino group, making them bidentate or tridentate ligands. ekb.egredalyc.org

Infrared (IR) Spectroscopy: A key indicator of complexation is the shift in the vibrational frequencies of the C=N (azomethine) and C=O (carbonyl) groups in the IR spectrum of the complex compared to the free ligand. A shift to a lower frequency for these bands suggests their involvement in coordination with the metal ion. mdpi.comnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. nih.gov

Electronic Spectra (UV-Vis): The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to ligand-centered transitions (π→π* and n→π*) and lower energy d-d transitions or charge transfer bands, which are characteristic of the specific metal ion and its coordination environment. mdpi.comnih.gov

Magnetic Susceptibility: Magnetic moment measurements help in determining the geometry of the complexes, for instance, distinguishing between square planar and tetrahedral Ni(II) complexes or confirming the octahedral geometry for Co(II) and Mn(II) complexes. ekb.egnih.gov

The table below summarizes typical characterization data for first-row transition metal complexes with hydrazone-based ligands.

Metal IonTypical GeometryMolar ConductanceMagnetic Moment (B.M.)Key Spectroscopic Features
Co(II) OctahedralNon-electrolyte4.8 - 5.2d-d transitions in UV-Vis; Shifts in ν(C=O) and ν(C=N) in IR. redalyc.orgchemijournal.com
Ni(II) OctahedralNon-electrolyte2.9 - 3.4d-d transitions in UV-Vis; Shifts in ν(C=O) and ν(C=N) in IR. redalyc.orgnih.gov
Cu(II) Distorted Octahedral/Square PlanarNon-electrolyte1.8 - 2.2Broad d-d transition in UV-Vis; Shifts in ν(C=O) and ν(C=N) in IR. ekb.egnih.gov
Zn(II) Tetrahedral/OctahedralNon-electrolyteDiamagneticOnly charge transfer bands in UV-Vis; Shifts in ν(C=O) and ν(C=N) in IR. ekb.egnih.gov
Mn(II) OctahedralNon-electrolyte~5.9Weak d-d transitions in UV-Vis; Shifts in ν(C=O) and ν(C=N) in IR. chemijournal.comrsc.org

Note: This table represents generalized data for complexes with similar ligand types.

The versatile chelating ability of this compound-derived ligands also extends to heavier transition metals and platinum-group metals. The synthesis protocols are similar, involving the reaction of the ligand with appropriate metal precursors, such as CrCl₃, RuCl₃, RhCl₃, K₂PdCl₄, K₂PtCl₆, or HAuCl₄. researchgate.net

Chromium(III) Complexes: Cr(III) typically forms octahedral complexes, which are paramagnetic. Their characterization relies on elemental analysis and spectroscopic methods.

Ruthenium(II/III) Complexes: Ruthenium complexes are of significant interest due to their diverse applications. Ru(II) and Ru(III) form stable octahedral complexes where the hydrazone ligand can coordinate effectively. nih.govmdpi.com Characterization often includes ¹H NMR, UV-Vis, and electrochemical studies.

Rhodium(III) Complexes: Rh(III) also favors an octahedral coordination geometry. The resulting complexes are typically diamagnetic and are studied using NMR and IR spectroscopy. researchgate.net

Palladium(II) and Platinum(IV) Complexes: Pd(II) commonly forms square planar complexes, while Pt(IV) forms octahedral complexes. researchgate.netchemmethod.com Molar conductivity measurements can help confirm the ionic nature of these complexes. researchgate.net

Gold(III) Complexes: Gold(III) typically adopts a square planar geometry. These complexes are synthesized from precursors like AuCl₂(CH₃CN)₂. nih.gov

Structural and Geometrical Analysis of Metal Complexes

Determining the precise structure and geometry of the synthesized metal complexes is crucial for understanding their properties. This involves establishing the ratio of ligand to metal and the spatial arrangement of the ligands around the central metal ion.

The stoichiometry of the complexes (the ratio of metal ions to ligands) is a fundamental characteristic determined through several experimental techniques.

Elemental Analysis (CHN): Comparing the experimentally found percentages of Carbon, Hydrogen, and Nitrogen with the calculated values for proposed stoichiometries (e.g., 1:1 or 1:2 metal-to-ligand ratio) is a primary method for determining the composition of the complex. researchgate.net

Molar Conductance: Measuring the molar conductivity of the complexes in a solvent like DMF or DMSO helps to determine whether they are electrolytes or non-electrolytes. Low conductance values typically indicate non-electrolytic complexes where the anions (e.g., chloride) are coordinated to the metal ion, whereas high values suggest an ionic nature. researchgate.netresearchgate.net This provides insight into the coordination sphere of the metal.

Spectroscopic Titrations: UV-Vis or fluorescence spectroscopy can be used to determine the binding stoichiometry in solution by monitoring changes in absorbance or emission upon gradual addition of the metal ion to the ligand solution (or vice versa). nih.gov

The following table provides hypothetical analytical data to illustrate how stoichiometry is determined for a complex formed between a metal (M) and a ligand (L).

Proposed FormulaCalculated %CFound %CCalculated %HFound %HCalculated %NFound %NMolar Conductance (Ω⁻¹cm²mol⁻¹)Inferred Stoichiometry
[M(L)Cl₂] 45.845.63.13.011.411.2151:1 (non-electrolyte)
[M(L)₂]Cl₂ 55.154.93.63.713.813.51301:2 (1:2 electrolyte)

Note: This table contains illustrative data to demonstrate the analytical process.

Coordination Geometries (e.g., Square Planar, Tetrahedral, Octahedral)

The geometric arrangement of ligands around a central metal ion is a fundamental aspect of coordination chemistry, dictating many of the complex's physical and chemical properties. For ligands derived from this compound, the resulting coordination geometry is influenced by factors such as the nature of the metal ion, its oxidation state, the stoichiometric ratio of metal to ligand, and the reaction conditions.

Commonly observed geometries for transition metal complexes include octahedral, tetrahedral, and square planar arrangements.

Octahedral Geometry: This is a frequent coordination geometry for many transition metal ions, including Co(II), Ni(II), and Fe(III). In complexes derived from hydrazide ligands, an octahedral arrangement is often achieved when the metal-to-ligand ratio is 1:2, with the two tridentate ligands occupying the six coordination sites. For some metal(II) complexes, the general formula [M(L)₂] suggests an octahedral geometry. nih.gov Magnetic moment data for high-spin Co(II) (4.3-5.2 B.M.) and Ni(II) (2.8-3.5 B.M.) complexes often support the assignment of an octahedral structure. mdpi.com

Tetrahedral Geometry: This geometry is common for metal ions like Co(II) and Zn(II). Electronic spectra of Co(II) complexes showing specific transition bands can suggest a tetrahedral environment. thepharmajournal.com Magnetic moments for tetrahedral Co(II) complexes typically fall in the range of 4.2-4.8 B.M. mdpi.com

Square Planar Geometry: Metal ions with a d⁸ electron configuration, such as Ni(II) and Cu(II), can form square planar complexes. These complexes are often diamagnetic in the case of Ni(II). thepharmajournal.com Electronic spectra for Cu(II) complexes with broad absorption bands around ~7400 cm⁻¹ and magnetic moments in the range of 1.9-2.0 B.M. are indicative of a square-planar geometry. thepharmajournal.com

The specific geometry adopted by a metal complex with a this compound-derived ligand would be confirmed through techniques such as X-ray crystallography and supported by spectroscopic and magnetic data.

Denticity and Coordination Modes of Ligands

The versatility of this compound as a precursor lies in its ability to form multidentate Schiff base ligands. The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion.

Bidentate and Tridentate Nature: Schiff bases formed from the condensation of this compound with various aldehydes or ketones typically act as bidentate or tridentate ligands. Coordination commonly occurs through the azomethine nitrogen, the carbonyl oxygen of the hydrazide moiety, and potentially the phenolic oxygen if a hydroxy-aldehyde is used in the synthesis. orientjchem.org In many cases, these ligands behave as monoanionic bidentate or tridentate species, coordinating through (N,O) or (O,N,S) donor sets. yu.edu.jonih.gov

Coordination Modes: The hydrazone backbone (—C=N—NH—C=O—) is crucial for chelation. The deprotonation of the amide proton or the enolization of the carbonyl group provides a site for coordination with the metal ion. The primary donor sites are typically the azomethine nitrogen and the carbonyl/enolic oxygen. This chelation forms stable five- or six-membered rings with the metal ion, which is entropically favorable. For instance, a Schiff base can coordinate as a dibasic tridentate ligand through an ONO donor sequence. bendola.com

The specific coordination mode and denticity are confirmed by comparing the infrared (IR) spectra of the free ligand with that of the metal complex. A shift in the stretching frequencies of the C=N (azomethine) and C=O (carbonyl) groups upon complexation indicates their involvement in bonding to the metal ion.

Magnetic Susceptibility and Molar Conductivity Studies of Complexes

Magnetic susceptibility and molar conductivity measurements are essential tools for elucidating the structure and nature of metal complexes.

Magnetic Susceptibility: This technique provides information about the number of unpaired electrons in the metal center, which helps in determining the oxidation state and the coordination geometry of the complex. For example, magnetic moment values of 1.70-2.20 B.M. for Cu(II) complexes are consistent with a single unpaired electron, typical for octahedral or square planar geometries. mdpi.com Diamagnetic behavior in Ni(II) complexes often suggests a square planar geometry. thepharmajournal.com The table below summarizes typical magnetic moment ranges for different geometries of common metal ions.

Metal IonGeometrySpin StateTypical Magnetic Moment (B.M.)
Co(II)OctahedralHigh Spin4.3 - 5.2
Co(II)TetrahedralHigh Spin4.2 - 4.8
Ni(II)OctahedralHigh Spin2.8 - 3.5
Ni(II)Square PlanarLow SpinDiamagnetic
Cu(II)Octahedral/Square Planar-1.7 - 2.2
Fe(III)OctahedralHigh Spin~5.9

Data compiled from representative studies of Schiff base complexes. mdpi.comorientjchem.orgbendola.com

Molar Conductivity: Molar conductivity measurements in solvents like DMF or DMSO are used to determine whether the complexes are electrolytic or non-electrolytic in nature. Low molar conductance values typically indicate that the anions are coordinated to the metal ion and the complex is a non-electrolyte. yu.edu.jo Conversely, higher values suggest that the anions are not part of the primary coordination sphere and the complex behaves as an electrolyte. For example, complexes of 1:1, 2:1, or 3:1 electrolytes will exhibit characteristic ranges of molar conductivity. nih.gov

Electrolyte TypeMolar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF
Non-electrolyte< 50
1:165 - 90
1:2130 - 170
1:3200 - 280

General ranges for molar conductivity.

Theoretical Modeling of Metal-Ligand Interactions

In recent years, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data in coordination chemistry. ekb.eg

Spectroscopic Predictions: Computational methods can simulate vibrational (IR) and electronic (UV-Vis) spectra. Comparing the calculated spectra with experimental data helps to validate the proposed structure and assists in the assignment of spectral bands to specific electronic transitions or vibrational modes. nih.gov

For complexes derived from this compound, DFT studies could elucidate the preferred coordination sites, predict the most stable geometric isomers, and quantify the strength of the metal-ligand bonds, thereby providing a comprehensive understanding of their coordination behavior. ekb.egdoi.org

Advanced Applications and Research Directions for 2 Amino 5 Bromobenzohydrazide in Synthetic and Materials Science

Role in the Synthesis of Advanced Organic Materials

The unique molecular architecture of 2-Amino-5-bromobenzohydrazide, featuring an aromatic ring substituted with amino, bromo, and hydrazide functional groups, positions it as a versatile precursor in the field of materials science. These groups provide multiple reactive sites for polymerization and functionalization, enabling the synthesis of advanced organic materials with tailored properties.

Precursors for Electronic and Optical Materials

While direct applications are an emerging area of research, the structural motifs within this compound are analogous to those found in known electronic and optical materials. The brominated aromatic core is a common feature in organic semiconductors and light-emitting materials, where the heavy bromine atom can enhance photophysical properties like phosphorescence through the heavy-atom effect. The amino and hydrazide moieties can serve as handles for further chemical modifications to fine-tune the electronic properties of resulting materials, such as their energy levels (HOMO/LUMO) and charge transport characteristics. Derivatives of this compound could potentially be explored for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Building Blocks for Polymer Science

The diamine nature of this compound (considering the terminal -NH2 of the hydrazide and the aromatic amino group) makes it a suitable monomer for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyamides or with diisocyanates to form polyureas. The resulting polymers would possess a unique combination of properties conferred by the bromine substituent, such as increased flame retardancy and higher refractive index. The hydrazide group can also undergo condensation reactions to form polyhydrazides, which are known for their thermal stability and chelating properties.

Illustrative Polymerization Reactions

Monomer 1 Monomer 2 Resulting Polymer Class Potential Properties
This compound Terephthaloyl chloride Polyamide-hydrazide Thermal stability, flame retardancy

Development of Functional Materials with Specific Photophysical Properties

The inherent structure of this compound is conducive to creating materials with interesting photophysical behaviors. The amino group acts as an electron donor and the benzoyl moiety as an acceptor, creating a push-pull system that can lead to intramolecular charge transfer (ICT) characteristics, which are desirable for fluorescent sensors and nonlinear optical materials. The hydrazide group can be used to synthesize derivatives like hydrazones, which are often fluorescent and can exhibit aggregation-induced emission (AIE) or serve as chemosensors for detecting specific ions or molecules. The bromine atom can promote intersystem crossing, potentially leading to materials with room-temperature phosphorescence.

Contributions to Heterocyclic Chemistry Methodologies

The this compound molecule is a powerful synthon for constructing a wide array of heterocyclic compounds, which are central to medicinal chemistry and materials science. Its multiple nucleophilic sites allow for diverse and complex chemical transformations.

Strategies for Annulation and Ring-Closing Reactions

The hydrazide functional group is a cornerstone for synthesizing five- and six-membered nitrogen-containing heterocycles. For instance, it can undergo condensation with 1,3-dicarbonyl compounds to form pyrazoles, or with α,β-unsaturated ketones to yield pyrazolines. Furthermore, reaction with carbon disulfide followed by cyclization is a classic route to 1,3,4-oxadiazoles. The adjacent amino group can participate in intramolecular cyclizations, or "annulation" reactions, to build fused ring systems. For example, reaction with orthoesters could lead to the formation of triazolo-benzodiazepine scaffolds. Ring-closing metathesis (RCM) is another powerful strategy that could be employed with appropriately functionalized derivatives of this compound to create macrocyclic or complex polycyclic architectures. nih.gov

Potential Heterocyclic Syntheses

Reactant Resulting Heterocycle Reaction Type
1,3-Diketone Pyrazole Condensation/Cyclization
Carbon Disulfide / KOH 1,3,4-Oxadiazole-2-thiol Cyclization
β-Ketoester Pyrazolone Knorr Pyrazole Synthesis

Chemo- and Regioselective Synthesis of Complex Architectures

A key challenge and opportunity in using this compound is controlling the chemo- and regioselectivity of its reactions. The molecule contains three distinct nucleophilic centers: the two nitrogen atoms of the hydrazide group and the exocyclic aromatic amino group. Their relative reactivity can be modulated by adjusting reaction conditions such as pH and temperature, or through the use of protecting groups. For instance, the more nucleophilic terminal -NH2 of the hydrazide can often be reacted selectively over the less nucleophilic internal -NH- and the aromatic -NH2. This selective reactivity allows for the stepwise construction of complex molecules. The bromine atom's position on the aromatic ring also directs the regiochemistry of further electrophilic aromatic substitution reactions, providing a route to precisely substituted, complex molecular frameworks.

Investigation of Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound is intricately linked to the electronic and steric properties of its constituent functional groups and any additional substituents. Understanding these relationships is crucial for designing new synthetic methodologies and for the targeted synthesis of functional molecules.

The electronic nature of substituents on the aromatic ring and on the hydrazide moiety significantly modulates the reactivity of this compound derivatives. The amino (-NH2) group, being an electron-donating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby influencing its susceptibility to electrophilic substitution. Conversely, the bromine atom (-Br) is an electron-withdrawing group via induction but can also donate electron density through resonance. This dual nature affects the acidity of the N-H protons in the hydrazide group and the nucleophilicity of the nitrogen atoms.

The steric hindrance imposed by substituents can dictate the regioselectivity of reactions. Bulky groups near the reactive centers can shield them from attack, leading to the formation of specific isomers. For instance, in acylation reactions, the presence of a bulky substituent ortho to the amino group could favor acylation at the terminal nitrogen of the hydrazide moiety.

The interplay of these effects is evident in the synthesis of various heterocyclic compounds. For example, the reaction of substituted benzohydrazides with various electrophiles to form oxadiazoles, triazoles, and other heterocycles is highly dependent on the electronic character of the substituents on the benzoyl ring.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound Derivatives

Substituent PositionSubstituent TypePredicted Electronic Effect on Aromatic RingPredicted Steric Effect on Hydrazide MoietyPotential Impact on Reactivity
Ortho to -NH2Electron-withdrawingDecreased nucleophilicity of the ringHighMay hinder reactions at the amino group and influence hydrazide conformation.
Para to -NH2Electron-donatingIncreased nucleophilicity of the ringLowEnhances electrophilic substitution on the ring.
On the hydrazide N'Alkyl groupIncreased nucleophilicity of N'Varies with alkyl group sizeCan favor reactions at the terminal nitrogen and influence cyclization pathways.
On the hydrazide N'Aryl groupDelocalization of lone pairHighMay decrease nucleophilicity and introduce significant steric hindrance.

The hydrazide functional group is known to participate in a variety of complex reactions, often involving interesting mechanistic pathways. While specific mechanistic studies on this compound are not extensively documented, insights can be drawn from studies on related benzohydrazide (B10538) derivatives.

One important mechanistic aspect is the potential for keto-enol tautomerism within the hydrazide moiety. Theoretical and experimental studies on the acetylation of benzohydrazides suggest that the enol form may be the active nucleophile in these reactions. researchgate.net The reaction is proposed to proceed through a stepwise mechanism where the nucleophilic attack of the enol tautomer on the electrophile is the rate-determining step. researchgate.net The presence of the amino and bromo substituents in this compound would be expected to influence the position of this equilibrium and the nucleophilicity of the resulting enol.

Furthermore, oxidation reactions of benzohydrazides have been shown to proceed via single electron transfer, generating hydrazyl radicals. nih.gov The stability of these radical intermediates would be influenced by the substituents on the aromatic ring. The electron-donating amino group and the halogen atom in this compound could play a significant role in stabilizing such radical species, thus affecting the reaction pathway and product distribution.

Future Research Perspectives

The unique structural features of this compound open up exciting avenues for future research in both synthetic methodology development and the creation of novel materials.

The presence of multiple reactive sites in this compound makes it an ideal substrate for the exploration of novel multicomponent reactions and tandem cyclization strategies. For instance, the amino group, the hydrazide moiety, and the bromine atom could be selectively targeted in a one-pot reaction to generate complex heterocyclic scaffolds of medicinal or material interest.

Future research could focus on:

Palladium-catalyzed cross-coupling reactions: The bromine atom provides a handle for introducing a wide range of functional groups via Suzuki, Heck, and Sonogashira couplings, leading to a diverse library of derivatives.

Intramolecular cyclization reactions: The amino and hydrazide groups can be utilized for the synthesis of fused heterocyclic systems, such as benzotriazepines or quinazolines, through intramolecular condensation or cyclization reactions.

Photoredox catalysis: The electron-rich nature of the aromatic ring, enhanced by the amino group, could enable novel transformations under visible-light photoredox conditions, offering green and efficient synthetic routes.

The ability of the hydrazide moiety to form strong hydrogen bonds, coupled with the potential for halogen bonding from the bromine atom and π-π stacking interactions of the aromatic ring, makes this compound an attractive building block for supramolecular chemistry.

Future research in this area could explore:

Self-assembly into well-defined nanostructures: The directed nature of hydrogen and halogen bonds could be harnessed to control the self-assembly of this compound derivatives into predictable architectures such as gels, liquid crystals, or porous organic frameworks.

Anion recognition and sensing: The N-H protons of the hydrazide group can act as hydrogen bond donors for the recognition of anions. The electronic properties of the system could be tuned to develop colorimetric or fluorescent sensors for specific anions.

Development of functional materials: By incorporating this compound derivatives into polymers or coordination complexes, it may be possible to create materials with interesting electronic, optical, or magnetic properties. The bromine atom, for instance, can influence the photophysical properties of organic materials.

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